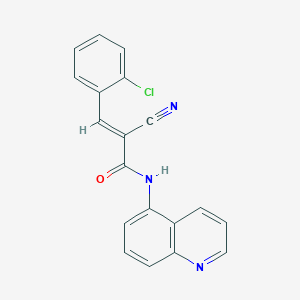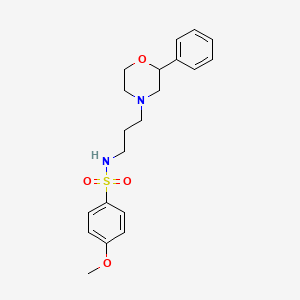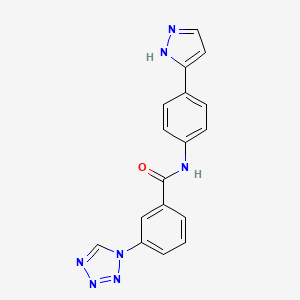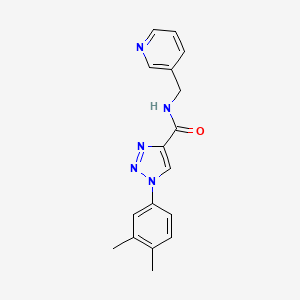
(E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide, also known as CQP, is a chemical compound with potential applications in scientific research. It is a member of the quinoline family of compounds, which have been studied extensively for their pharmacological properties. CQP has been found to have a variety of effects on biological systems, including antimicrobial and anticancer activity. In
Wissenschaftliche Forschungsanwendungen
(E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, microbiology, and cancer research. In medicinal chemistry, (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has been found to exhibit antimicrobial activity against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In microbiology, (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has been shown to inhibit the growth of certain fungi, such as Candida albicans. In cancer research, (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has been investigated for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in biological systems. In antimicrobial activity, (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has been shown to inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV. In cancer research, (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
(E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has been found to have a variety of biochemical and physiological effects on biological systems. In antimicrobial activity, (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has been shown to disrupt bacterial cell division and DNA replication. In cancer research, (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has been found to induce cell cycle arrest and apoptosis in cancer cells. (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide has also been found to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide in lab experiments is its potential as a broad-spectrum antimicrobial agent. It has been found to be effective against a variety of bacterial strains, including those that are resistant to traditional antibiotics. Another advantage is its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. However, one limitation of using (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide in lab experiments is its potential toxicity to healthy cells, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide. One area of research is the development of more efficient synthesis methods for (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide, with higher yields and fewer byproducts. Another area of research is the investigation of (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide's potential as a therapeutic agent in various disease states, such as cancer, bacterial infections, and fungal infections. Additionally, the mechanism of action of (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide needs to be further elucidated in order to fully understand its effects on biological systems. Finally, the potential toxicity of (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide to healthy cells needs to be further investigated in order to determine its safety and efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide involves the reaction of 2-chlorobenzonitrile with 5-amino-8-hydroxyquinoline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with (E)-3-(2-chlorophenyl)acrylic acid chloride to yield the final product, (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide. The yield of (E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O/c20-16-7-2-1-5-13(16)11-14(12-21)19(24)23-18-9-3-8-17-15(18)6-4-10-22-17/h1-11H,(H,23,24)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZAUMSXAODTLH-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC3=C2C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=C2C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-2-cyano-N-quinolin-5-ylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2738986.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2738988.png)
![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-(3,4-dichlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2738989.png)
![4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride](/img/structure/B2738990.png)
![N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2738993.png)
![3-Methyl-2-(3-methylbutyl)-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2738995.png)

![9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine](/img/structure/B2738998.png)
![1-(azepan-1-ylmethyl)-3H-benzo[f]chromen-3-one](/img/structure/B2738999.png)



![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)